molecular formula C5H12N2O2 B13101378 (3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol

(3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol

Cat. No.: B13101378
M. Wt: 132.16 g/mol
InChI Key: QENVKASRDZHLGC-UHNVWZDZSA-N
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Description

(3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol is a chiral organic compound with a unique structure that includes a hydroxymethyl group attached to a hexahydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol typically begins with readily available starting materials such as hexahydropyridazine derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under mild conditions, with careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor.

    Catalysis: The use of catalysts can enhance the reaction rate and selectivity, making the process more economical and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of (3R,4S)-3-formylhexahydropyridazin-4-ol or (3R,4S)-3-carboxyhexahydropyridazin-4-ol.

    Reduction: Formation of various reduced alcohols or amines.

    Substitution: Formation of substituted hexahydropyridazine derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalyst: Employed as a chiral catalyst in asymmetric synthesis reactions.

Biology

    Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Biomolecule Interaction: Studied for its interactions with biomolecules such as proteins and nucleic acids.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agent: Evaluated for its therapeutic properties in treating various diseases.

Industry

    Material Science: Used in the development of new materials with unique properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which (3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-thiol: Contains a thiol group instead of a hydroxyl group.

Uniqueness

    Hydroxymethyl Group: The presence of the hydroxymethyl group imparts unique reactivity and interaction properties.

    Chirality: The specific (3R,4S) configuration provides distinct stereochemical characteristics that can influence biological activity and selectivity.

This detailed article provides a comprehensive overview of (3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

(3R,4S)-3-(hydroxymethyl)diazinan-4-ol

InChI

InChI=1S/C5H12N2O2/c8-3-4-5(9)1-2-6-7-4/h4-9H,1-3H2/t4-,5+/m1/s1

InChI Key

QENVKASRDZHLGC-UHNVWZDZSA-N

Isomeric SMILES

C1CNN[C@@H]([C@H]1O)CO

Canonical SMILES

C1CNNC(C1O)CO

Origin of Product

United States

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